H-Bond Acceptor Capacity and Rotatable Bond Flexibility
3-Benzyloxazolidin-5-one possesses three hydrogen bond acceptor (HBA) sites, identical to the 3-methyl analog but with a significantly different spatial distribution due to the benzyl group's conformational flexibility . This contrasts with 3-phenyloxazolidin-5-one, which typically has a more rigid, planar N-aryl substituent and may present a different HBA geometry in protein binding pockets [1]. The increased rotatable bond count (2 vs. 1 for 3-methyl) allows the benzyl group to adopt conformations that can optimize intermolecular interactions.
| Evidence Dimension | Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility |
|---|---|
| Target Compound Data | 3 H-bond acceptors; 2 rotatable bonds |
| Comparator Or Baseline | 3-Methyloxazolidin-5-one: 3 H-bond acceptors; 1 rotatable bond; 3-Phenyloxazolidin-5-one: 3 H-bond acceptors; 1 rotatable bond |
| Quantified Difference | Rotatable bonds: target = 2 vs. comparators = 1 |
| Conditions | Data derived from standard 2D molecular descriptors; assay context not applicable |
Why This Matters
The increased conformational flexibility of the N-benzyl group, combined with multiple HBA sites, can be critical for optimizing ligand-receptor interactions in structure-based drug design, making 3-Benzyloxazolidin-5-one a privileged scaffold over less flexible N-substituted analogs.
- [1] PubChem. 3-Benzyloxazolidin-5-one (CID 14158892). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14158892 View Source
